molecular formula C13H15NO3 B8504422 N-(2-Benzofuranylmethyl)glycine ethyl ester CAS No. 88720-54-1

N-(2-Benzofuranylmethyl)glycine ethyl ester

Cat. No. B8504422
CAS RN: 88720-54-1
M. Wt: 233.26 g/mol
InChI Key: JRWKDRVPJHHHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432292B2

Procedure details

A stock of sulfamyl chloride was prepared by adding formic acid to chlorosulfonyl isocyanate. The sulfamyl chloride was added to a room temperature solution of 104 and triethyl amine in methylene chloride. The reaction was stirred at room temperature overnight. TLC (30% ethyl acetate/hexanes) showed a major spot and a minor product. The reaction was poured into 10% HCl, extracted with methylene chloride, dried over sodium sulfate, filtered, and concentrated to a thick yellow syrup. The crude syrup was adsorbed onto silica and purified by flash chromatography with 15-30% ethyl acetate/hexanes to obtain the final product 105 as a light yellow film.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([N:5]=C=O)(=[O:4])=[O:3].[S:8](Cl)(=[O:11])(=[O:10])[NH2:9].[CH2:13]([O:15][C:16](=[O:29])[CH2:17][NH:18][CH2:19][C:20]1[O:21][C:22]2[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=2[CH:24]=1)[CH3:14].Cl>C(Cl)Cl.C(N(CC)CC)C.C(O)=O>[S:2]([Cl:1])(=[O:4])(=[O:3])[NH2:5].[CH2:13]([O:15][C:16](=[O:29])[CH2:17][N:18]([CH2:19][C:20]1[O:21][C:22]2[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=2[CH:24]=1)[S:8](=[O:11])(=[O:10])[NH2:9])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CNCC=1OC2=C(C1)C=CC=C2)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick yellow syrup
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography with 15-30% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S(N)(=O)(=O)Cl
Name
Type
product
Smiles
C(C)OC(CN(S(N)(=O)=O)CC=1OC2=C(C1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.